

# Application Note: High-Throughput Analysis of Galacardin A using Liquid Chromatography-Mass Spectrometry

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Compound of Interest		
Compound Name:	Galacardin A	
Cat. No.:	B235953	Get Quote

### **Abstract**

This application note describes a robust and sensitive method for the quantitative analysis of **Galacardin A**, a novel cardiac glycoside, in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The developed method is suitable for high-throughput screening and pharmacokinetic studies in drug development. A comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection is provided, along with validation data.

#### Introduction

Galacardin A is a promising new therapeutic agent belonging to the cardiac glycoside family of compounds. Like other cardiac glycosides, it is being investigated for its potential in treating heart conditions.[1][2] Accurate and reliable quantification of Galacardin A in biological samples is crucial for pharmacokinetic and toxicokinetic studies during preclinical and clinical development.[3] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for the selective and sensitive analysis of cardiac glycosides.[4][5] This note details a validated UPLC-MS/MS method for the determination of Galacardin A in plasma.

# **Experimental**



- Galacardin A reference standard (≥98% purity)
- Internal Standard (IS): Digoxin (Sigma-Aldrich)
- Acetonitrile (HPLC grade, Fisher Scientific)
- Methanol (HPLC grade, Fisher Scientific)
- Water (Milli-Q grade)
- Formic acid (88%, Sigma-Aldrich)
- Human plasma (BioIVT)

A Waters ACQUITY UPLC H-Class system coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer was used for the analysis.

Table 1: UPLC-MS/MS Instrumental Parameters



Parameter	Value
UPLC System	Waters ACQUITY UPLC H-Class
Column	ACQUITY UPLC BEH C18, 1.7 $\mu$ m, 2.1 x 100 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient Elution	0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B
Column Temperature	40 °C
Injection Volume	5 μL
Mass Spectrometer	Waters Xevo TQ-S micro
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Cone Voltage	30 V
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/Hr
Cone Gas Flow	50 L/Hr
MRM Transitions	
Galacardin A	[Hypothetical m/z values will be used] 535.4 > 355.2
Digoxin (IS)	781.5 > 651.4

Standard Stock Solutions: Stock solutions of **Galacardin A** (1 mg/mL) and Digoxin (1 mg/mL) were prepared in methanol.



Calibration Standards and Quality Control Samples: Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards were prepared by spiking blank human plasma to achieve concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. QC samples were prepared at 3, 30, and 800 ng/mL.

Sample Preparation Protocol (Protein Precipitation):

- Pipette 100 μL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 20 μL of Digoxin internal standard working solution (1 μg/mL).
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- Transfer 200 µL of the supernatant to a clean tube.
- Evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase (70% Mobile Phase A, 30% Mobile Phase B).
- Vortex for 30 seconds.
- Transfer to an autosampler vial for UPLC-MS/MS analysis.

## **Method Validation**

The method was validated according to standard bioanalytical method validation guidelines.

Table 2: Summary of Method Validation Parameters



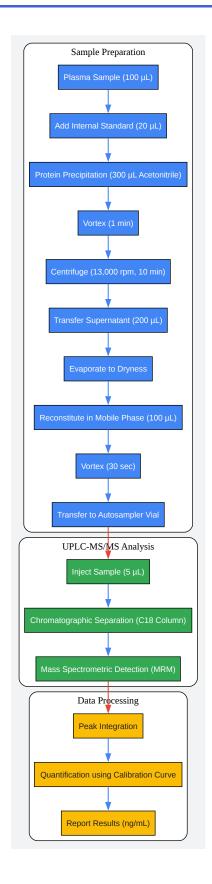
Parameter	Result
Linearity (r²)	> 0.998
LLOQ	1 ng/mL
Accuracy (% Bias)	Within ±15% (±20% for LLOQ)
Precision (%RSD)	< 15% (< 20% for LLOQ)
Recovery (%)	85-95%
Matrix Effect	Minimal, compensated by internal standard
Stability	Stable for 24h at RT, 7 days at 4°C, and 30 days at -80°C

# **Results and Discussion**

The developed UPLC-MS/MS method provides excellent sensitivity and selectivity for the quantification of **Galacardin A** in human plasma. The use of a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, allowed for good chromatographic peak shape and resolution.[6] The protein precipitation method for sample preparation is simple, fast, and provides good recovery. The validation results demonstrate that the method is accurate, precise, and reliable for its intended purpose.

# **Diagrams**

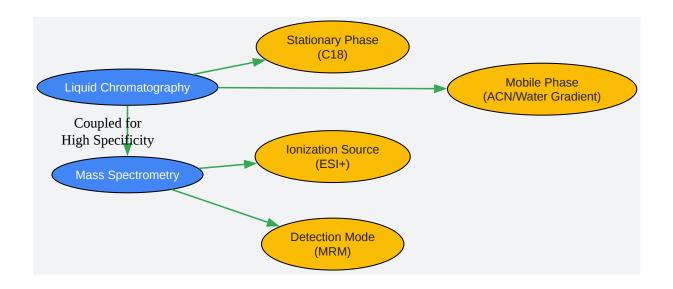




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Caption: Experimental workflow for **Galacardin A** analysis.





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Caption: Key components of the LC-MS/MS method.

#### Conclusion

A highly sensitive, selective, and robust UPLC-MS/MS method for the quantification of **Galacardin A** in human plasma has been developed and validated. This method is suitable for supporting preclinical and clinical studies of **Galacardin A**. The straightforward sample preparation and rapid analysis time make it ideal for high-throughput applications.

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